![molecular formula C24H31FO6 B000751 トリアムシノロンアセトニド CAS No. 76-25-5](/img/structure/B751.png)
トリアムシノロンアセトニド
説明
Synthesis Analysis
The synthesis of triamcinolone acetonide involves complex chemical reactions, primarily focusing on enhancing its efficacy and stability for medical use. One notable method involves labeling triamcinolone acetonide with carbon-11 for use in PET studies. This process includes using labeled acetone as a synthetic intermediate, which reacts with triamcinolone to produce the acetonide, indicating a sophisticated synthesis process that ensures the compound's effectiveness and suitability for diagnostic applications (Berridge, Cassidy, & Bordeaux, 1994).
Molecular Structure Analysis
The molecular structure of triamcinolone acetonide plays a critical role in its pharmacokinetics and pharmacodynamics. Its structure allows for a potent anti-inflammatory effect, estimated to be 40 times greater than cortisone or hydrocortisone. This high degree of effectiveness is attributed to its specific molecular configuration, which has been optimized through synthetic processes to enhance its anti-inflammatory properties while minimizing potential side effects (Smith, Zawisza, & Blank, 1958).
Chemical Reactions and Properties
Triamcinolone acetonide undergoes various chemical reactions based on its environment and formulation. For instance, in the presence of electrospraying techniques, its crystallinity decreases significantly, indicating a transformation that could influence its delivery and efficacy when applied topically or intravitreally. Such modifications are crucial for developing formulations that maximize therapeutic benefits while reducing risks (Jahangiri et al., 2014).
Physical Properties Analysis
The physical properties of triamcinolone acetonide, including its solubility and stability, are essential for its effective use in medical treatments. These properties are influenced by the formulation and the presence of preservatives, such as benzyl alcohol, which may have retinal toxicity. The development of alternative formulations, such as those based on lipid nanocapsules, aims to enhance the drug's bioavailability and reduce potential toxicity, illustrating the importance of physical properties in the drug's clinical application (Formica et al., 2020).
Chemical Properties Analysis
Understanding triamcinolone acetonide's chemical properties is crucial for optimizing its therapeutic effects. The compound's interaction with cellular receptors, its absorption profile, and its metabolism are all influenced by its chemical characteristics. Studies have shown that triamcinolone acetonide can regulate glucocorticoid-receptor levels by decreasing the half-life of the activated nuclear-receptor form, highlighting the drug's mechanism of action at the molecular level and its potential for targeted therapy (McIntyre & Samuels, 1985).
科学的研究の応用
眼科:網膜疾患の治療
トリアムシノロンアセトニド: は、眼科、特に様々な網膜疾患の治療に広く用いられています。それは、非適応症の硝子体内注射から高度なナノ医薬品送達システムまで、様々な用途で用いられています。TAは、最も頻繁に用いられる眼内合成コルチコステロイドであり、その適用は、硝子体内注射の代替手段としてナノ粒子ベースの送達システムを含めるように進化してきました。 これらの新しい送達プラットフォーム、例えば局所リポソームは、後眼部の疾患の治療に有望であることが示されています .
皮膚科:皮膚状態の管理
皮膚科では、TAは、湿疹、皮膚炎、アレルギーなど、様々な皮膚状態の治療に用いられる強力な合成コルチコステロイドです。 その強度はプレドニゾンの約8倍であり、炎症性皮膚疾患の管理のための強力な選択肢となります .
スポーツ医学:ドーピング対策
スポーツ医学におけるTAの使用は、ドーピング規制の対象となります。アスリートによって時々使用されますが、世界アンチ・ドーピング機関(WADA)は、注射、経口、または直腸からの投与による競技中の使用を禁止しています。ただし、吸入または皮膚への局所適用は認められています。 治療上の用量でドーピング規則違反にならないように、TAとその代謝物の排泄を調査する研究が行われています .
薬理学:薬物送達システム
TAの薬理学における役割には、薬物送達システムへの組み込みが含まれます。後眼部疾患の治療を改善するために、TAのインシチュゲルやナノ粒子ベースのシステムの開発が検討されています。 これらの革新的な送達方法は、コルチコステロイド治療に関連する有効性を高め、副作用を軽減することを目的としています .
内分泌学:抗炎症および免疫調節
合成コルチコステロイドとして、TAはアレルギー、炎症、および免疫反応の抑制に関与しています。 その用途は内分泌学にまで及び、そこで免疫系の活動と炎症を調節し、様々な状態における緩和を提供します .
歯科医学:口腔病変の治療
TAは、口内炎の不快感を軽減するため、歯科医学でも使用されています。 その抗炎症作用は、口腔病変の治療に適しており、患者の痛みと治癒に貢献します .
作用機序
将来の方向性
Triamcinolone acetonide is commonly used in medical practice to treat various skin conditions, including eczema, dermatitis, and allergies . It is a highly potent derivative of triamcinolone, with a strength that is about eight times greater than prednisone . Future research may focus on developing new formulations of this drug for different therapeutic uses .
特性
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDXUCZADRHECN-JNQJZLCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021371 | |
Record name | Triamcinolone acetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76-25-5 | |
Record name | Triamcinolone acetonide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triamcinolone acetonide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIAMCINOLONE ACETONIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11.beta.,16.alpha.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triamcinolone acetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-α-fluoro-11-β,21-dihydroxy-16-α,17-α-isopropylidenedioxypregna-1,4-diene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIAMCINOLONE ACETONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F446C597KA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。